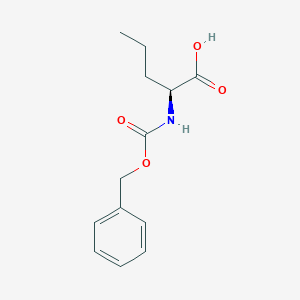

(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJDRLWFFAWSFP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426353 | |

| Record name | Cbz-L-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21691-44-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-L-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid, commonly known in the scientific community as Cbz-L-norvaline, is a pivotal synthetic building block, particularly in the realm of peptide chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

Cbz-L-norvaline is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₄ | [1] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Melting Point | 85-87 °C | [2] |

| Appearance | White to light yellow crystal powder | [3] |

| Purity | Typically ≥98% | [2] |

| CAS Number | 21691-44-1 | [4] |

Solubility: this compound exhibits moderate solubility in polar organic solvents such as methanol and ethanol. Its solubility in water is limited due to the presence of the hydrophobic benzyloxycarbonyl group and the alkyl side chain. For practical applications in synthesis, it is often dissolved in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

Spectroscopic Data

The structural integrity of Cbz-L-norvaline can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1710 cm⁻¹ due to the formation of hydrogen-bonded dimers.[5] The presence of the carbamate group introduces additional characteristic absorptions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals for Cbz-L-norvaline include:

-

Aromatic protons from the benzyl group, typically appearing in the range of 7.2-7.4 ppm.

-

A singlet for the benzylic CH₂ protons of the Cbz group around 5.1 ppm.

-

A multiplet for the α-proton (the proton on the carbon adjacent to the carbonyl and amino groups) around 4.3 ppm.

-

Multiplets for the protons of the propyl side chain.

-

A broad singlet for the carboxylic acid proton , which is highly deshielded and can appear far downfield (10-12 ppm or even broader).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum shows distinct signals for each carbon atom. Expected chemical shifts for Cbz-L-norvaline include:

-

The carbonyl carbon of the carboxylic acid typically resonates in the range of 170-180 ppm.

-

The carbonyl carbon of the carbamate group appears around 156 ppm.

-

The aromatic carbons of the benzyl group are found between 127 and 137 ppm.

-

The benzylic carbon of the Cbz group is observed around 67 ppm.

-

The α-carbon resonates at approximately 54 ppm.

-

The carbons of the propyl side chain will appear in the upfield region of the spectrum.[6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three primary functional groups: the carboxylic acid, the Cbz-protected amine, and the pentanoic acid side chain.

The Carbobenzyloxy (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis, serving as a robust protecting group for the α-amino group of amino acids.[7] Its stability under a wide range of conditions, coupled with its selective removal, makes it highly valuable.

Protection Mechanism: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride ion.

Diagram: Cbz Protection of an Amine

Caption: General mechanism for the protection of an amine with benzyl chloroformate (Cbz-Cl).

Deprotection Mechanism: The removal of the Cbz group is a critical step in peptide synthesis. The most common method is catalytic hydrogenolysis, which involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide.

Diagram: Cbz Deprotection by Hydrogenolysis

Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

Applications in Peptide Synthesis

This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis

In solution-phase synthesis, Cbz-L-norvaline can be coupled with another amino acid ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The Cbz group prevents self-coupling and ensures that the desired peptide bond is formed.

Solid-Phase Peptide Synthesis (SPPS)

While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more commonly used in modern automated SPPS due to its base-lability, the Cbz group remains relevant, particularly in the synthesis of specific peptide fragments that may later be coupled in solution.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Cbz-L-norvaline involves the reaction of L-norvaline with benzyl chloroformate.

Materials:

-

L-norvaline

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolve L-norvaline in an aqueous solution of sodium hydroxide in a flask and cool the mixture in an ice bath.

-

While stirring vigorously, slowly add benzyl chloroformate to the cooled solution, maintaining the temperature between 0-5 °C. Simultaneously, add a solution of sodium hydroxide to keep the pH of the reaction mixture between 9 and 10.

-

After the addition is complete, continue stirring the mixture at room temperature for a few hours to ensure the reaction goes to completion.

-

Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, which will cause the Cbz-L-norvaline to precipitate.

-

Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the final product.

Peptide Coupling using this compound

This protocol outlines a general procedure for coupling Cbz-L-norvaline to another amino acid ester in solution.

Materials:

-

This compound (Cbz-L-norvaline)

-

An amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

A coupling reagent (e.g., DCC or EDC)

-

A base (e.g., N-methylmorpholine or triethylamine)

-

A suitable solvent (e.g., dichloromethane or DMF)

-

Magnetic stirrer

Procedure:

-

Dissolve Cbz-L-norvaline in the chosen solvent in a reaction flask.

-

In a separate flask, suspend the amino acid ester hydrochloride in the same solvent and add the base to neutralize the hydrochloride and generate the free amine.

-

Add the solution of the free amino acid ester to the solution of Cbz-L-norvaline.

-

Cool the mixture in an ice bath and add the coupling reagent portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid, then with a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by recrystallization or column chromatography.

Diagram: General Peptide Coupling Workflow

Caption: A generalized workflow for the solution-phase coupling of Cbz-L-norvaline.

Safety and Handling

This compound is an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a versatile and indispensable reagent in the synthesis of peptides and peptidomimetics. A thorough understanding of its chemical properties, reactivity, and handling procedures is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview to assist researchers in leveraging the full potential of this important synthetic building block.

References

-

Organic Syntheses Procedure. (1985). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

PubChem. (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid. [Link]

- Google Patents. (2007). Method for synthesis of L-norvaline.

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- Canne, L. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 117(11), 2998-3007.

- Google Patents. (2007). Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

-

PubChem. N-Carbobenzoyl-DL-valine. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 2-amino-, pentyl ester. National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

NIST. Pentanoic acid. National Institute of Standards and Technology. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

-

FooDB. Showing Compound Norvaline (FDB005441). [Link]

-

MDPI. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]

Sources

- 1. N-Carbobenzoyl-DL-valine | C13H17NO4 | CID 97743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 21691-44-1 Cas No. | CBZ-L-Norvaline | Apollo [store.apolloscientific.co.uk]

- 3. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]

- 4. Cbz-L-Norvaline, CasNo.21691-44-1 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 5. Pentanoic acid [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This compound, commonly known in the scientific community as N-Cbz-L-norvaline, is a protected form of the non-proteinogenic amino acid L-norvaline. The introduction of the benzyloxycarbonyl (Cbz or Z) group to the alpha-amino group of L-norvaline serves a critical purpose: it masks the nucleophilicity of the amine, thereby enabling chemists to selectively perform reactions at other functional groups within the molecule. This strategic protection is fundamental in the multi-step synthesis of complex molecules, particularly in peptide synthesis where precise sequential coupling of amino acids is paramount.[1] Beyond peptide chemistry, N-Cbz-L-norvaline serves as a valuable chiral building block in the synthesis of a diverse array of organic compounds, including pharmaceutical intermediates and other biologically active molecules. Its utility stems from the well-defined stereochemistry at the alpha-carbon and the chemical stability of the Cbz protecting group, which can be readily removed under specific conditions that are orthogonal to many other protecting groups.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source |

| CAS Number | 21691-44-1 | [2] |

| Molecular Formula | C13H17NO4 | [3] |

| Molecular Weight | 251.28 g/mol | [3] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 62-64 °C | |

| Purity | ≥98% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

| SMILES | CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | [3] |

| InChI | InChI=1S/C13H17NO4/c1-2-3-10(12(15)16)14-13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,14,17)(H,15,16)/t10-/m0/s1 |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines. This protocol outlines a standard laboratory procedure for the preparation of N-Cbz-L-norvaline from L-norvaline.

Materials:

-

L-Norvaline

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO3)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Ethyl Acetate

-

Hexane

-

Hydrochloric Acid (HCl)

-

Magnesium Sulfate (MgSO4)

-

Distilled Water

Step-by-Step Methodology:

-

Dissolution of L-Norvaline: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-norvaline in a 1 M solution of sodium bicarbonate in distilled water. The bicarbonate solution acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

-

Cooling the Reaction Mixture: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to control the exothermicity of the reaction and to minimize side reactions, such as the hydrolysis of benzyl chloroformate.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate dropwise. The slow addition ensures that the temperature of the reaction mixture remains low and that the benzyl chloroformate reacts primarily with the amino group of L-norvaline.

-

Maintaining Alkaline Conditions: Throughout the addition of benzyl chloroformate, monitor the pH of the reaction mixture and maintain it at approximately 8-9 by the dropwise addition of a 2 M sodium hydroxide solution. This alkaline condition is necessary to keep the amino group deprotonated and thus nucleophilic.

-

Reaction Completion: After the complete addition of benzyl chloroformate, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with 2 M hydrochloric acid. This protonates the carboxylate group, making the product insoluble in the aqueous layer.

-

Extract the product into ethyl acetate.

-

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of a biphasic system (aqueous and organic) with a base is characteristic of the Schotten-Baumann reaction and is effective for acylating water-soluble amino acids.

-

The Cbz group is chosen for its stability under a wide range of reaction conditions and its ease of removal by catalytic hydrogenation, a method that is orthogonal to many other protecting group strategies.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a protected amino acid for peptide synthesis.[4][5] The Cbz group provides robust protection of the amine functionality, allowing for the sequential coupling of amino acids to form peptides and peptidomimetics. These synthesized peptides are invaluable tools in drug discovery, serving as lead compounds, probes for studying biological processes, and components of more complex therapeutic agents.

Furthermore, N-Cbz-L-norvaline is a chiral precursor for the synthesis of various small molecule inhibitors. For instance, it can be incorporated into molecules designed to target proteases, where the norvaline side chain can interact with specific pockets in the enzyme's active site. The stereochemistry of the alpha-carbon is often crucial for biological activity, making enantiomerically pure starting materials like N-Cbz-L-norvaline highly valuable.

Role in Peptide Synthesis Workflow

Caption: A simplified workflow demonstrating the incorporation of N-Cbz-L-norvaline into a peptide chain via solid-phase peptide synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if irritation persists, seek medical attention.[6][9]

Conclusion

This compound is a cornerstone reagent in the fields of peptide synthesis and medicinal chemistry. Its well-defined structure, reliable reactivity, and the versatility of the Cbz protecting group make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in the laboratory, ultimately contributing to advancements in drug discovery and the broader scientific landscape.

References

- Vertex AI Search. (S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid.

- Vertex AI Search. Z-Nva-OH; Z-CBZ-L-NORVALINE; 2S-2-benzyloxycarbonylamino-2-propyl-acetic acid.

- PubChem. (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride.

- BLDpharm. 21691-43-0|2-(((Benzyloxy)carbonyl)amino)pentanoic acid.

- BLDpharm. 7733-29-1|(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid.

- BLDpharm. (S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid.

- 나비엠알오. (S)-2-( ( (Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid.

- AK Scientific, Inc. 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid.

- Parchem. 2-{[(benzyloxy)carbonyl]amino}pentanoic acid (Cas 108343-55-1).

- Apollo Scientific. 21691-44-1 Cas No. | CBZ-L-Norvaline.

- Sigma-Aldrich. Carbobenzyloxy- L -valine 99 1149-26-4.

- National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).

- ChemicalBook. N-Carbobenzyloxy-L-valine | 1149-26-4.

- Fisher Scientific.

- Axios Research. N-Cbz-L-Valyl-L-Valine - CAS - 19542-54-2.

- PubChem. 2-Amino-5-(benzyloxy)-5-oxopentanoic acid.

- Sigma-Aldrich.

- AK Scientific, Inc. 3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid.

- MedchemExpress.com. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.

- PrepChem.com. Synthesis of 2-(N2 -Acetyl-N6 -benzyloxycarbonyl-L-lysyl-aminomethyl)-3-{1-[(cis-4-ethoxycarbonyl-cyclohexyl)carbamoyl]cyclopentyl}propanoic acid t-butyl ester.

- BLDpharm. (S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid.

- BLDpharm. (S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid.

- Pharmaffiliates. (S)-(2-(2-(((Benzyloxy)carbonyl)amino)-2-methylpropanamido)-5-(tert-butoxy)-5-oxopentanoyl)glycine.

- BLDpharm. 26780-55-2|(S)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid.

- BLDpharm. 35515-72-1|(S)-2-Acetamido-5-(((benzyloxy)carbonyl)amino)pentanoic acid.

- MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.

- MedchemExpress.com. (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid.

Sources

- 1. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]

- 2. 21691-44-1 Cas No. | CBZ-L-Norvaline | Apollo [store.apolloscientific.co.uk]

- 3. 21691-43-0|2-(((Benzyloxy)carbonyl)amino)pentanoic acid|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid molecular weight

An In-Depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic Acid A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

This compound, commonly known in the scientific community as N-Cbz-L-norvaline, is a pivotal synthetic building block derived from the non-proteinogenic amino acid L-norvaline. Its significance lies in the strategic use of the benzyloxycarbonyl (Cbz or Z) group to temporarily mask the reactivity of the alpha-amino group. This protection is a cornerstone of modern peptide synthesis and the development of complex organic molecules, including peptidomimetics and enzyme inhibitors.[1][2]

The Cbz group offers a robust shield that is stable under a variety of reaction conditions, yet it can be removed reliably under specific, mild conditions, a property known as orthogonality.[3][4] This guide provides a comprehensive overview of N-Cbz-L-norvaline, from its fundamental properties and synthesis to its application and the critical process of deprotection, tailored for professionals in chemical research and pharmaceutical development.

Physicochemical Properties and Molecular Structure

A foundational understanding of the compound's properties is essential for its effective application in synthesis and experimental design. N-Cbz-L-norvaline is typically a white crystalline solid, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 251.28 g/mol | [5][6] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][5] |

| CAS Number | 108343-55-1 (for the racemate) | [5] |

| Appearance | White powder | [5] |

| Melting Point | 66 - 67 °C (for the related N-Cbz-L-valine) | [5] |

The structure features a chiral center at the alpha-carbon, inherited from the parent L-norvaline. The (S)-configuration is crucial for applications in biologically active molecules, as stereochemistry dictates molecular recognition and interaction with chiral biological targets like enzymes and receptors.

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of N-Cbz-L-norvaline is a classic example of amine protection chemistry. The most common and efficient method involves the reaction of L-norvaline with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This reaction utilizes a base, typically sodium carbonate or sodium hydroxide, in a biphasic system (e.g., water and an organic solvent) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

Experimental Protocol: Synthesis of N-Cbz-L-norvaline

-

Dissolution: Dissolve L-norvaline (1.0 equivalent) in an aqueous solution of 2 M sodium hydroxide at 0 °C.

-

Addition of Protecting Agent: While vigorously stirring the solution, slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 1 M hydrochloric acid. The product, N-Cbz-L-norvaline, will precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Caption: General workflow for the synthesis of N-Cbz-L-norvaline.

Application in Peptide Synthesis and Drug Discovery

N-Cbz-L-norvaline is a valuable building block in the synthesis of peptides and peptidomimetics, which are compounds designed to mimic natural peptides but with enhanced stability and bioavailability.[1] The linear, non-polar side chain of norvaline can influence the conformational properties of a peptide, which is critical for achieving high-affinity binding to biological targets like proteases.[1]

In solid-phase peptide synthesis (SPPS), the Cbz-protected amino acid is coupled to a growing peptide chain. The stability of the Cbz group to the acidic conditions often used to remove other protecting groups (like Boc) makes it a valuable orthogonal protecting group in complex syntheses.[2][4]

Caption: Incorporation of N-Cbz-L-norvaline into a peptide chain.

Cleavage (Deprotection) of the Cbz Group

The utility of the Cbz group is defined by its selective removal. The choice of deprotection method is critical and depends on the presence of other functional groups within the molecule.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[7][8] It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts are toluene and carbon dioxide, which are easily removed.

Protocol: Cbz Deprotection via Hydrogenolysis

-

Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Filtration: Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Acid-Catalyzed Cleavage

Strong acidic conditions can also cleave the Cbz group. This method is useful when the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or certain aryl halides.[7][9] A common reagent is a solution of hydrogen bromide in acetic acid (HBr/AcOH).

Protocol: Cbz Deprotection via HBr/AcOH

-

Reaction Setup: Dissolve the Cbz-protected compound in 33% HBr in acetic acid at room temperature.

-

Reaction: Stir the solution at room temperature and monitor by TLC.

-

Precipitation: Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the amine product as its hydrobromide salt.

-

Isolation: Collect the salt by filtration and wash with diethyl ether.

| Deprotection Method | Reagents/Catalyst | Key Advantages | Key Limitations |

| Catalytic Hydrogenolysis | H₂ gas, Pd/C | Very mild, neutral pH, clean byproducts | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some halides) |

| Acid-Catalyzed Cleavage | HBr in Acetic Acid | Fast, effective for reduction-sensitive substrates | Harsh acidic conditions, may not be suitable for acid-labile groups |

Analytical Characterization

Confirming the identity and purity of N-Cbz-L-norvaline is achieved through standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the propyl side chain (triplet and two multiplets), the alpha-proton (multiplet), the benzylic protons of the Cbz group (a singlet around 5.1 ppm), and the aromatic protons (a multiplet between 7.2-7.4 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the norvaline backbone.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H bonds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Cbz-L-norvaline and the reagents used in its synthesis and deprotection.

| Hazard Type | Precautionary Statements |

| Health Hazards | May cause skin, eye, and respiratory irritation.[5] |

| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

References

-

Benchchem. Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine.

-

CymitQuimica. (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid.

-

Benchchem. Application Notes and Protocols for Incorporating N-Carbobenzoxy-DL-norvaline into Peptidomimetics.

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

-

PubChem. (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride.

-

PubChem. 2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid.

-

Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).

-

Scientific Update. To Deprotect and Serve.

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

-

BLDpharm. 7733-29-1|(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid.

-

MedchemExpress. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.

-

BLDpharm. 3886-08-6|(S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid.

-

Royal Society of Chemistry. Supplementary Information.

-

Semantic Scholar. A facile synthesis of w-benzyloxycarbonyl-(s)-2-amino-3-(dimethylamino)propanoicacid.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

-

Chem-Impex. (S)-Boc-2-amino-3-ethyl-pentanoic acid.

-

ChemicalBook. 2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid(1149-26-4).

-

BOC Sciences. The Crucial Role of Nalpha-Cbz-L-Arginine in Modern Peptide Synthesis.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

-

BLDpharm. BD19815-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid*.

-

ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid.

-

FooDB. Showing Compound Pentanoic acid (FDB003230).

-

MedchemExpress. (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid.

-

Sigma-Aldrich. 5-{[(benzyloxy)carbonyl]amino}pentanoic acid.

-

Master Organic Chemistry. Introduction to Peptide Synthesis.

-

MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.

-

Organic Syntheses. Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE.

-

Pharmaffiliates. (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid(1149-26-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 5-{[(benzyloxy)carbonyl]amino}pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic Acid (N-Cbz-L-norvaline): Synthesis, Characterization, and Application in Peptide-Based Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid, a key building block in synthetic organic chemistry and drug development. Commonly known as N-Cbz-L-norvaline, this compound is a derivative of the non-proteinogenic amino acid L-norvaline, featuring a crucial benzyloxycarbonyl (Cbz or Z) protecting group on its α-amino function. We will explore its chemical identity, the strategic importance of the Cbz group, a detailed protocol for its synthesis and purification, analytical characterization methods, and its significant applications in the design of novel peptidomimetics and therapeutic agents, particularly protease inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of N-Cbz-L-norvaline in their work.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for the topic compound is This compound .

Due to its widespread use in peptide chemistry, it is frequently referred to by several synonyms:

-

N-Carbobenzoxy-L-norvaline

-

N-Cbz-L-norvaline

-

Z-L-norvaline

-

(S)-2-(Carbobenzyloxyamino)pentanoic acid

The "(S)" designation refers to the stereochemistry at the α-carbon, corresponding to the naturally occurring "L" configuration for most amino acids. Norvaline is the trivial name for 2-aminopentanoic acid.

Chemical Structure

The molecule consists of a pentanoic acid backbone with an amino group at the C2 position. This amino group is protected by a benzyloxycarbonyl (Cbz) group. The side chain is a linear propyl group.

Physicochemical Data

A summary of the key physicochemical properties is essential for its effective handling and use in synthesis.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 21691-43-0 |

| Appearance | White to off-white crystalline powder |

| Chirality | (S)-enantiomer |

The Strategic Role of the Benzyloxycarbonyl (Cbz) Protecting Group

Rationale for Amine Protection in Peptide Synthesis

In peptide synthesis, the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of another is the primary objective. However, amino acids are bifunctional. Without protection, the α-amino group of the carboxyl component could react with another activated carboxyl group, leading to uncontrolled polymerization and a mixture of unwanted products.[2][3] The use of a temporary protecting group on the α-nitrogen is therefore mandatory to ensure regioselective peptide bond formation.[2][3]

The Cbz Group: A Comparative Analysis

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in peptide chemistry.[2] While modern solid-phase peptide synthesis (SPPS) predominantly relies on the acid-labile tert-Butoxycarbonyl (Boc) group or the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group, the Cbz group retains significant utility, particularly in solution-phase synthesis and fragment condensation.[2][4]

-

Advantages: The Cbz group is highly stable to a wide range of acidic and basic conditions that would cleave Boc or Fmoc groups, respectively. This robustness makes it ideal for multi-step syntheses where orthogonality is required.

-

Disadvantages: Its removal typically requires catalytic hydrogenation (e.g., H₂ over Palladium on carbon), conditions that are incompatible with sulfur-containing residues (cysteine, methionine) or other reducible functional groups. It is also less suited for standard automated solid-phase synthesis protocols.[2]

Mechanism of Cbz Deprotection

The standard method for Cbz group removal is catalytic hydrogenation. The benzyl C-O bond is susceptible to hydrogenolysis. The reaction proceeds by reducing the benzyl ester to toluene and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.

Synthesis and Purification Protocol

The synthesis of N-Cbz-L-norvaline is a classic example of the Schotten-Baumann reaction, where an amine is acylated in a biphasic system or an alkaline aqueous medium.[5]

Principle

L-norvaline is reacted with benzyl chloroformate (also known as carbobenzoxy chloride, Cbz-Cl) under basic conditions. The base neutralizes the HCl byproduct generated during the reaction, driving it to completion and keeping the amino acid's amine group deprotonated and nucleophilic.

Detailed Experimental Protocol

-

Dissolution: Dissolve L-norvaline (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 equivalents) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice-water bath.

-

Rationale: The basic medium deprotonates the amino group, making it a potent nucleophile. The low temperature is crucial to control the exothermicity of the reaction and to minimize the hydrolysis of the benzyl chloroformate reagent.[5]

-

Addition of Reagent: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Rationale: Vigorous stirring is necessary to ensure proper mixing in the biphasic system. Slow, dropwise addition prevents localized high concentrations of the acylating agent, which could lead to side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate and byproducts like benzyl alcohol.

-

Rationale: This step removes non-polar impurities from the aqueous layer, where the deprotonated product salt resides.

-

Acidification: Cool the aqueous layer again in an ice bath and acidify to a pH of 1-2 by slowly adding 1 M hydrochloric acid (HCl). A white precipitate of the product should form.

-

Rationale: Protonation of the carboxylate salt renders the N-Cbz-L-norvaline product insoluble in water, allowing for its isolation.

-

Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

Purification Methodology

For most applications, the product obtained after filtration is of sufficient purity. However, for high-purity requirements, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be performed.

Synthesis Workflow Diagram

Sources

A Comprehensive Technical Guide to N-Carbobenzoxy-(S)-norvaline: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug discovery, the use of non-proteinogenic amino acids is a cornerstone of innovation. These unique building blocks allow for the rational design of peptidomimetics and other therapeutics with enhanced stability, novel conformations, and improved pharmacological profiles. Among these, N-Carbobenzoxy-(S)-norvaline, a protected form of the non-natural amino acid (S)-norvaline, serves as a critical intermediate. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and key applications, offering a technical resource for professionals in the field.

Nomenclature and Identification: Decoding the Synonyms

Clarity in chemical nomenclature is paramount for reproducible research. N-Cbz-(S)-norvaline is known by several synonyms, each with its own context and origin. Understanding these variations is crucial for navigating chemical catalogs, literature, and patents.

The systematic IUPAC name for this compound is (2S)-2-[(Benzyloxycarbonyl)amino]pentanoic acid . This name precisely describes the molecular structure: a pentanoic acid with an amino group at the second carbon, where the stereochemistry at this chiral center is (S), and the amino group is protected by a benzyloxycarbonyl group.

In common laboratory practice and commercial listings, several abbreviations and alternative names are used interchangeably:

-

N-Cbz-L-norvaline : This is one of the most frequently used synonyms. The 'L' designation is the older nomenclature for the (S) enantiomer of amino acids.

-

N-[(Benzyloxy)carbonyl]-L-norvaline : A more descriptive name that fully spells out the protecting group.[1][2]

-

Z-L-Nva-OH : In peptide chemistry, the benzyloxycarbonyl group is often abbreviated as 'Z'. 'Nva' is the three-letter code for norvaline, and 'OH' indicates the free carboxylic acid.[3][4][5]

-

CBZ-L-Norvaline : 'CBZ' is another common abbreviation for the carbobenzoxy group.[1]

It is important to distinguish the (S)-enantiomer from its racemic (DL) and (R)-enantiomer counterparts, as the biological activity and utility in chiral synthesis are highly dependent on the stereochemistry.

Key Identifiers

To ensure unambiguous identification, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 21691-44-1 | [1][2][3][4] |

| Molecular Formula | C13H17NO4 | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| MDL Number | MFCD00063167 | [1][4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Cbz-(S)-norvaline is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [4] |

| Boiling Point (Predicted) | 439.4 ± 38.0 °C | [4] |

| Density (Predicted) | 1.184 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.00 ± 0.20 | [4] |

| Storage Temperature | 2-8°C, sealed in a dry, dark place | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Synthesis of N-Cbz-(S)-norvaline

The synthesis of N-Cbz-(S)-norvaline is a fundamental procedure that involves the protection of the α-amino group of L-norvaline. The most common and straightforward method is the Schotten-Baumann reaction, which is widely applicable for the N-acylation of amino acids.

Rationale Behind the Synthetic Strategy

The core principle of this synthesis is the nucleophilic attack of the deprotonated amino group of L-norvaline on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The reaction is performed in an aqueous basic solution. The base serves two critical purposes: first, to deprotonate the amino group, thereby increasing its nucleophilicity, and second, to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic. The choice of a biphasic system (e.g., water and an organic solvent) or an aqueous-organic miscible system helps to manage the solubility of the reactants and products.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of N-Cbz-(S)-norvaline.

Materials:

-

L-norvaline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH)

-

Acetone or Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolution of L-norvaline: Dissolve L-norvaline (1.0 equivalent) in an aqueous solution of sodium bicarbonate (2.0-2.5 equivalents) or a dilute NaOH solution. The mixture is stirred in an ice-water bath to maintain a temperature of 0-5°C.

-

Addition of Benzyl Chloroformate: Benzyl chloroformate (1.1-1.2 equivalents) is added dropwise to the cold, stirring solution of L-norvaline. The pH of the reaction mixture should be maintained between 9 and 10 by the concurrent addition of a base solution (e.g., 2M NaOH) if necessary. The slow addition is crucial to control the exothermic reaction and minimize side reactions.

-

Reaction: After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.

-

Work-up:

-

The reaction mixture is washed with diethyl ether or another non-polar solvent to remove any unreacted benzyl chloroformate.

-

The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with dilute hydrochloric acid. The N-Cbz-(S)-norvaline product, being less soluble in acidic water, will precipitate out as a white solid or an oil.

-

-

Extraction and Purification:

-

The product is extracted from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-Cbz-(S)-norvaline as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Cbz-(S)-norvaline.

Applications in Research and Development

The primary application of N-Cbz-(S)-norvaline is as a protected building block in peptide synthesis and the development of peptidomimetics.[6]

Role in Solid-Phase Peptide Synthesis (SPPS)

The carbobenzoxy (Cbz) group is a classic and robust amine protecting group. While the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies dominate modern SPPS, the Cbz group remains valuable in specific contexts, particularly in solution-phase synthesis and for the synthesis of complex peptide fragments.

The Cbz group is stable to the mildly basic conditions used for Fmoc removal and the mildly acidic conditions used for Boc removal, offering orthogonality. However, its removal typically requires harsher conditions, such as strong acid (HBr in acetic acid) or, more commonly and mildly, catalytic hydrogenolysis (H2, Pd/C).[7][8][9] This latter method is clean, producing toluene and carbon dioxide as byproducts, but it is incompatible with peptides containing other reducible functional groups (e.g., alkynes, alkenes, or certain sulfur-containing residues like methionine).

Workflow of N-Cbz-(S)-norvaline in Peptide Synthesis:

Caption: Use of N-Cbz-(S)-norvaline in peptide synthesis.

Use in Peptidomimetics and Enzyme Inhibitors

The incorporation of norvaline, an isomer of the proteinogenic amino acid valine, can introduce subtle but significant changes to a peptide's structure and function. The linear propyl side chain of norvaline, in contrast to the branched isopropyl side chain of valine, can alter the conformational preferences of the peptide backbone. This modification can be exploited to:

-

Enhance Proteolytic Stability: The unnatural side chain can hinder recognition by proteases, prolonging the half-life of the therapeutic peptide.

-

Modulate Receptor Binding: Changes in side-chain sterics and hydrophobicity can fine-tune the binding affinity and selectivity for a target receptor or enzyme.

-

Design of Enzyme Inhibitors: N-Cbz-protected amino acids, including the norvaline derivative, are used in the synthesis of various classes of enzyme inhibitors, such as protease inhibitors, where the norvaline residue can interact with the active site.[6]

Conclusion

N-Cbz-(S)-norvaline is a valuable and versatile chemical entity for researchers and professionals in the fields of peptide chemistry and drug development. A clear understanding of its various synonyms, physicochemical properties, and synthetic methodologies is essential for its effective use. Its application as a protected building block allows for the creation of novel peptides and peptidomimetics with tailored properties, contributing to the advancement of therapeutic design and discovery. This guide serves as a foundational technical resource, providing both the practical knowledge and the scientific rationale necessary for the successful application of N-Cbz-(S)-norvaline in a research and development setting.

References

-

Selective Cleavage of Cbz-Protected Amines. (n.d.). American Chemical Society. Retrieved January 10, 2026, from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 10, 2026, from [Link]

-

Cbz Protection - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

N-(N-((Benzyloxy)carbonyl)-L-leucyl)-L-valine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

N-Carbobenzoxy-L-valine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

- Synthesis method of chiral norvaline. (n.d.). Google Patents.

-

N-Carbobenzoyl-DL-valine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

N-[(Benzyloxy)carbonyl]-L-norvaline | 21691-44-1. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved January 10, 2026, from [Link]

-

Z-Nva-osu. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

N-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved January 10, 2026, from [Link]

-

How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023, June 9). ResearchGate. Retrieved January 10, 2026, from [Link]

-

l-Norvaline, n-propoxycarbonyl-, propyl ester. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository. Retrieved January 10, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 10, 2026, from [Link]

-

L-Norvaline, N-propoxycarbonyl-, dodecyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

Novel Nuclear Magnetic Resonance Method for Position-Specific Carbon Isotope Analysis of Organic Molecules with Significant Impurities. (n.d.). OSTI.GOV. Retrieved January 10, 2026, from [Link]

-

Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024, December 19). PMC. Retrieved January 10, 2026, from [Link]

Sources

- 1. 21691-44-1 Cas No. | CBZ-L-Norvaline | Apollo [store.apolloscientific.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. Z-NVA-OH price,buy Z-NVA-OH - chemicalbook [chemicalbook.com]

- 5. Z-NVA-OH | 21691-44-1 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Cbz-L-norvaline

Introduction

In the landscape of pharmaceutical research and peptide chemistry, the precise structural elucidation of protected amino acids is a foundational requirement for success. Nα-Carbobenzyloxy-L-norvaline (Cbz-L-norvaline) is a key building block, utilized in the synthesis of complex peptides and pharmacologically active molecules. The carbobenzyloxy (Cbz or Z) group provides robust protection for the amine terminus, enabling controlled peptide bond formation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful and definitive technique for verifying the structure, purity, and conformational properties of such intermediates.

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of Cbz-L-norvaline. Moving beyond a simple recitation of chemical shifts, we will explore the causal relationships between the molecule's electronic and steric environment and its spectral signature. We will detail a self-validating experimental protocol and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Structural Analysis and Proton Environments of Cbz-L-norvaline

To interpret the ¹H NMR spectrum, we must first dissect the Cbz-L-norvaline molecule (Figure 1) into its distinct proton environments. Each chemically non-equivalent proton or group of protons will give rise to a unique signal.

Figure 1. Molecular Structure of Cbz-L-norvaline with Proton Environments Labeled.

The key proton environments are:

-

Aromatic Protons (HAr): Five protons on the phenyl ring of the Cbz group.

-

Benzylic Protons (HBn): Two protons of the CH₂ group adjacent to the phenyl ring and the carbamate oxygen.

-

Amide Proton (HN): The single proton attached to the nitrogen atom.

-

Alpha Proton (Hα): The proton on the chiral carbon, adjacent to the carboxylic acid and the nitrogen.

-

Beta Protons (Hβ): Two diastereotopic protons on the first CH₂ group of the norvaline side chain.

-

Gamma Protons (Hγ): Two diastereotopic protons on the second CH₂ group of the side chain.

-

Delta Protons (Hδ): Three protons of the terminal methyl group.

-

Carboxylic Acid Proton (HCOOH): The highly deshielded proton of the acid functional group.

Interpreting the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of Cbz-L-norvaline in a non-chiral solvent like deuterated chloroform (CDCl₃) reveals all the expected signals. A critical feature often observed in the spectra of N-acyl amino acids is the phenomenon of rotamers , or conformational isomers, arising from restricted rotation around the amide (C-N) bond. This can lead to the broadening or splitting of signals for protons close to the amide linkage, particularly HN and Hα.[1]

The following analysis is based on established chemical shift principles and spectral data for Cbz-DL-norvaline.[1][2][3]

Predicted Chemical Shifts and Coupling Patterns

The quantitative data for the ¹H NMR spectrum of Cbz-DL-norvaline, recorded at 400 MHz in CDCl₃, are summarized in Table 1.[1] The spectrum for the pure L-enantiomer is expected to be virtually identical in a non-chiral solvent.

| Proton Label | Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Rationale & Field Insights |

| HCOOH | Carboxylic Acid | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the acidic nature. Often exchanges with trace water, leading to broadening or disappearance. The observed value is ~11.3 ppm.[1] |

| HAr | Phenyl Ring | ~7.32 - 7.35 | Multiplet (m) | 5H | Protons are in a standard aromatic environment. The electron-withdrawing effect of the carbamate group is minimal at this distance, resulting in a typical benzene-like chemical shift.[4] |

| HN | Amide | ~5.4 - 6.5 | Doublet (d) or Broad | 1H | Its chemical shift is sensitive to solvent, concentration, and hydrogen bonding. The observed signal can be split by Hα. The presence of rotamers may cause signal doubling or significant broadening.[1] |

| HBn | Benzylic CH₂ | ~5.11 - 5.14 | Singlet (s) | 2H | Deshielded by the adjacent phenyl ring and the electronegative oxygen atom. Typically appears as a sharp singlet, making it a hallmark diagnostic signal for the Cbz group.[4] |

| Hα | Alpha CH | ~4.25 - 4.41 | Multiplet (m) | 1H | Deshielded by both the adjacent nitrogen of the carbamate and the carbonyl of the carboxylic acid. It is coupled to both HN and the two Hβ protons, resulting in a complex multiplet. Signal doubling due to rotamers is common.[1] |

| Hβ | Side Chain CH₂ | ~1.67 - 1.84 | Multiplet (m) | 2H | Standard aliphatic region. These protons are diastereotopic due to the adjacent chiral center (Hα) and will have different chemical shifts and couplings to Hα and Hγ. |

| Hγ | Side Chain CH₂ | ~1.40 | Multiplet (m) | 2H | Aliphatic signal, slightly upfield from Hβ as it is further from the electron-withdrawing groups. Coupled to both Hβ and Hδ. |

| Hδ | Terminal CH₃ | ~0.93 | Triplet (t) | 3H | The most shielded signal in the spectrum, appearing as a clean triplet due to coupling with the adjacent Hγ protons (J ≈ 7 Hz). |

Table 1: Summary of Predicted ¹H NMR Data for Cbz-L-norvaline in CDCl₃.

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol is a self-validating system designed to produce a high-resolution ¹H NMR spectrum suitable for structural confirmation and purity analysis.

Materials and Equipment

-

Sample: Cbz-L-norvaline (CAS: 21691-44-1)[5]

-

Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

-

Equipment: 400 MHz (or higher) NMR Spectrometer, 5 mm NMR tubes, volumetric glassware, analytical balance.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of Cbz-L-norvaline directly into a clean, dry vial.

-

Causality: This concentration range provides an excellent signal-to-noise ratio for a high-resolution ¹H spectrum in a reasonable number of scans without promoting significant intermolecular interactions that could broaden signals.

-

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

-

Causality: CDCl₃ is an excellent solvent for moderately polar organic molecules and has minimal residual solvent signals that do not overlap with key analyte signals. TMS provides the 0 ppm reference standard.[3]

-

-

Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved. A clear, homogeneous solution is critical.

-

Trustworthiness: Any undissolved particulate matter will degrade the magnetic field homogeneity (shimming), resulting in poor resolution and broad spectral lines. Visually inspect the solution against a bright background to ensure no solids remain.

-

-

Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the final sample height is approximately 4-5 cm.

-

Causality: This height ensures the sample is correctly positioned within the detection coils of the NMR probe for optimal signal reception and shimming.

-

NMR Data Acquisition Parameters (400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Standard Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay (e.g., 5 seconds) ensures full relaxation for more accurate integration, especially for the carboxylic acid proton.

-

Number of Scans (NS): 8-16 scans.

-

Spectral Width (SW): 0 to 16 ppm. This range encompasses all expected proton signals from TMS to the carboxylic acid proton.

-

Data Processing and Analysis Workflow

The journey from raw experimental data to a fully interpreted spectrum follows a logical and standardized workflow. This process ensures that the final spectrum is an accurate representation of the sample's chemical structure.

Caption: Workflow from sample preparation to final ¹H NMR spectrum analysis.

Conclusion

The ¹H NMR spectrum of Cbz-L-norvaline is a rich source of structural information, providing unambiguous confirmation of its identity and purity. The key diagnostic signals include the benzylic singlet around 5.1 ppm, the aromatic multiplet near 7.3 ppm, and the characteristic pattern of the norvaline aliphatic side chain. An understanding of the potential for rotameric effects, which can cause broadening or splitting of the amide and alpha-proton signals, is crucial for accurate interpretation. By following the robust experimental and data processing protocols outlined in this guide, researchers can confidently utilize ¹H NMR spectroscopy as a cornerstone of quality control and structural verification in their synthetic workflows.

References

-

Koumbis, A. E., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1179. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of CBZ. [Image]. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for L-Valine. Available at: [Link]

-

Pharmaffiliates. (n.d.). N-[(Benzyloxy)carbonyl]-L-norvaline. Available at: [Link]

-

Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Available at: [Link]

-

SpectraBase. (n.d.). L-Norvalyl-L-norvaline, N-benzyloxycarbonyl-, pentyl ester. Available at: [Link]

-

SpectraBase. (n.d.). L-Norvalyl-L-norvaline, N-benzyloxycarbonyl-, hexyl ester. Available at: [Link]

-

Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). L-Norvaline. PubChem Compound Database. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids. [Table]. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

-

University of Washington. (n.d.). Identifying amino acids in protein NMR spectra. Available at: [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [PDF Document]. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) for L-Valine. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

Sources

- 1. N-CARBOBENZOXY-DL-NORVALINE(21691-43-0) 1H NMR spectrum [chemicalbook.com]

- 2. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 21691-44-1 Cas No. | CBZ-L-Norvaline | Apollo [store.apolloscientific.co.uk]

A Technical Guide to the ¹³C NMR Chemical Shifts of Cbz-Protected Norvaline for Pharmaceutical Research

Introduction: The Silent Sentinel in Peptide Synthesis

In the intricate world of drug development and peptide chemistry, the precise characterization of every building block is paramount. N-protected amino acids are the cornerstone of solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Cbz or Z) group, a stalwart protecting group, is frequently employed due to its robustness and orthogonal deprotection strategies.[1] Norvaline, a non-proteinogenic amino acid, is an intriguing component in the design of novel peptide-based therapeutics due to its unique structural properties. The conjugation of the Cbz group to norvaline yields a key intermediate whose structural integrity must be unequivocally verified. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for the unambiguous structural elucidation of organic molecules by providing a unique fingerprint of the carbon skeleton.

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for Cbz-protected norvaline. It is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their synthetic chemistry programs. This guide will delve into the theoretical underpinnings of the observed chemical shifts, provide a detailed experimental protocol for data acquisition, and present an analysis of the spectral data.

Theoretical Framework: Understanding the Electronic Environment

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all contribute to the resonance frequency of a given carbon atom.[2] In Cbz-protected norvaline, the introduction of the benzyloxycarbonyl group significantly alters the electronic landscape of the parent amino acid.

The Cbz group itself introduces a carbonyl carbon (C=O) and a benzylic methylene carbon (-CH₂-), along with the aromatic carbons of the phenyl ring. The carbamate carbonyl is characteristically deshielded and appears far downfield in the spectrum due to the electron-withdrawing nature of the two adjacent oxygen atoms.[3] The aromatic carbons will resonate in the typical aromatic region (approximately 110-140 ppm), with the ipso-carbon (the carbon directly attached to the benzyloxy group) showing a distinct shift.

The norvaline moiety also presents a unique set of carbon environments. The α-carbon (Cα), directly attached to the nitrogen and the carboxylic acid, experiences a downfield shift upon N-acylation with the Cbz group. The chemical shifts of the side-chain carbons (Cβ, Cγ, and Cδ) are also subtly influenced by the presence of the protecting group.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR data, the structure of Cbz-L-norvaline with the standardized carbon numbering is presented below.

Caption: Molecular structure of Cbz-L-norvaline with carbon numbering.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Prediction |

| C1 (COOH) | ~176 | The carboxylic acid carbonyl is significantly deshielded. Its chemical shift is expected to be very similar to that in Cbz-valine (~176.5 ppm). |

| Cα (C2) | ~53 | The α-carbon shift is sensitive to the nature of the side chain. It is predicted to be slightly different from Cbz-valine's Cα (~59 ppm) due to the change from a secondary to a primary Cβ. |

| Cβ (C3) | ~34 | The methylene Cβ of norvaline will be significantly shielded compared to the methine Cβ of valine (~31 ppm in unprotected valine). |

| Cγ (C4) | ~19 | A typical methylene carbon in an alkyl chain. |

| Cδ (C5) | ~14 | The terminal methyl group, typically the most shielded carbon in the alkyl chain. |

| Cbz (C=O) | ~156 | The carbamate carbonyl is highly deshielded and is a characteristic peak for Cbz-protected amino acids. This is consistent with the value for Cbz-valine (~156.3 ppm). |

| Cbz (CH₂) | ~67 | The benzylic methylene carbon, deshielded by the adjacent oxygen. This is consistent with the value for Cbz-valine (~67.2 ppm). |

| Cbz (C-ipso) | ~136 | The aromatic carbon directly attached to the oxygen is deshielded. This is consistent with the value for Cbz-valine (~136.4 ppm). |

| Cbz (C-ortho) | ~128 | Aromatic carbons ortho to the substituent. |

| Cbz (C-meta) | ~128 | Aromatic carbons meta to the substituent. Often overlaps with the ortho carbons. |

| Cbz (C-para) | ~128 | Aromatic carbon para to the substituent. Often overlaps with the ortho and meta carbons. |

Disclaimer: The chemical shifts presented in this table are predicted values and should be used as a guide for spectral interpretation. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum of Cbz-protected norvaline.

1. Sample Preparation:

-

Dissolution: Dissolve approximately 20-50 mg of Cbz-L-norvaline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and spectral dispersion.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient radiofrequency pulse delivery and signal detection.

-

Shimming: Shim the magnetic field homogeneity using the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

3. Data Acquisition:

-

Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, several hundred to a few thousand scans are required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is a good starting point.

-

Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

-

4. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring ¹³C NMR data.

Interpretation and Field-Proven Insights